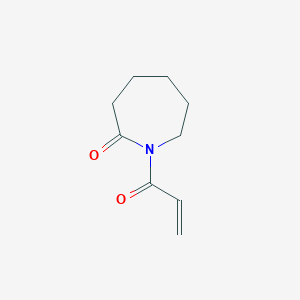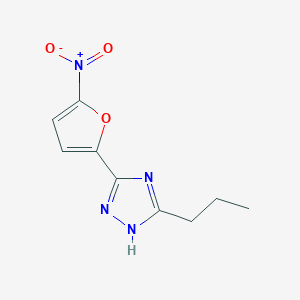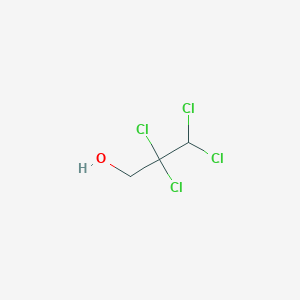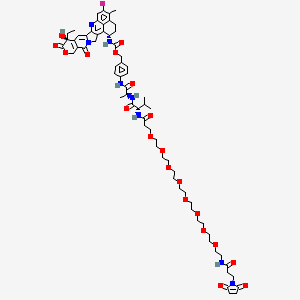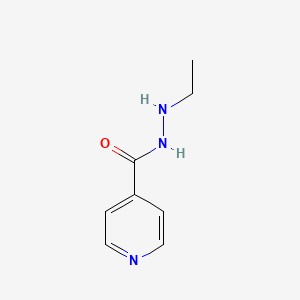
Isonicotinic acid, 2-ethylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, 2-ethylhydrazide is a derivative of isonicotinic acid hydrazide, which is widely known for its use in the treatment of tuberculosis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, 2-ethylhydrazide typically involves the esterification of isonicotinic acid with an alcohol, followed by the condensation of the resulting ester with hydrazine hydrate . Another method involves the reaction of isonicotinic acid hydrazide with suitable aldehydes or ketones in organic solvents .
Industrial Production Methods: Industrial production methods often utilize a combination of solution-based synthesis, mechanosynthesis, and solid-state melt reactions to achieve high yields and purity . The mechanochemical approach is particularly effective for producing derivatives of isonicotinic acid hydrazide .
Análisis De Reacciones Químicas
Types of Reactions: Isonicotinic acid, 2-ethylhydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different reagents can produce a variety of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, ketones, and various organic solvents. Reaction conditions often involve refluxing in ethanol or other suitable solvents .
Major Products Formed: The major products formed from these reactions include hydrazones, quinazolines, and Schiff bases .
Aplicaciones Científicas De Investigación
Isonicotinic acid, 2-ethylhydrazide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of isonicotinic acid, 2-ethylhydrazide involves its conversion into active metabolites by bacterial catalase. These metabolites inhibit the synthesis of mycolic acid, an essential component of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to the death of the bacteria .
Comparación Con Compuestos Similares
Isoniazid: A well-known anti-tubercular drug with a similar mechanism of action.
Nicotinic Acid Hydrazide: An isomer of isonicotinic acid hydrazide with multiple biological applications.
Ethionamide: Another anti-tubercular drug that shares structural similarities with isonicotinic acid hydrazide.
Uniqueness: Isonicotinic acid, 2-ethylhydrazide stands out due to its enhanced antimicrobial activity and potential for treating multidrug-resistant tuberculosis . Its unique structure allows for the formation of a wide range of derivatives with diverse biological activities .
Propiedades
Número CAS |
2365-20-0 |
|---|---|
Fórmula molecular |
C8H11N3O |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
N'-ethylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-2-10-11-8(12)7-3-5-9-6-4-7/h3-6,10H,2H2,1H3,(H,11,12) |
Clave InChI |
QUTHVQGMPKXJQP-UHFFFAOYSA-N |
SMILES canónico |
CCNNC(=O)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


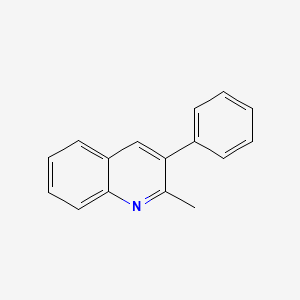
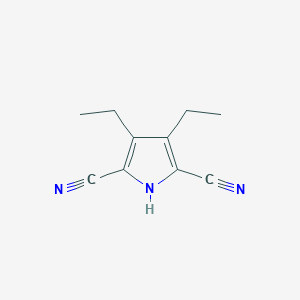

![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
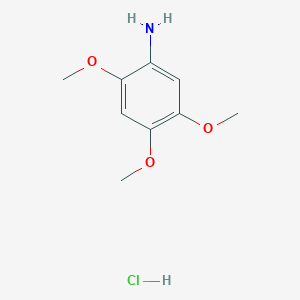

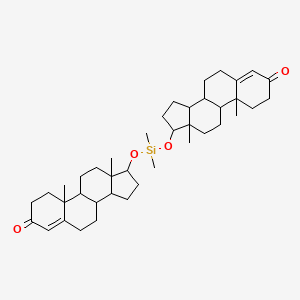
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
